(3Z)-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Description
This compound belongs to the thieno[3,2-c][1,2]thiazine-4(3H)-one 2,2-dioxide family, characterized by a fused thiophene-thiazine ring system with sulfone groups. Its Z-configuration at the imino-methylene moiety and substituents—5-chloro-2-methoxyphenyl and 3-fluorobenzyl—impart unique electronic and steric properties.
Properties
IUPAC Name |
(3Z)-3-[(5-chloro-2-methoxyanilino)methylidene]-1-[(3-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O4S2/c1-29-18-6-5-14(22)10-16(18)24-11-19-20(26)21-17(7-8-30-21)25(31(19,27)28)12-13-3-2-4-15(23)9-13/h2-11,24H,12H2,1H3/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCNRKJBJRNKSH-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Z)-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide, with the CAS number 894686-48-7, is a thieno[3,2-c][1,2]thiazin derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
- Molecular Formula : C21H16ClFN2O4S2
- Molecular Weight : 478.9 g/mol
- Structural Features : The compound features a thieno[3,2-c][1,2]thiazin core with a methylene linkage to a substituted phenyl group, which is critical for its biological interactions.
Anticancer Activity
Recent studies have indicated that thieno[3,2-c][1,2]thiazines exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often act by inhibiting key enzymes involved in cancer cell proliferation and survival. They may induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of Bcl-2 family proteins.
- Case Studies : A study demonstrated that derivatives of thieno[3,2-c][1,2]thiazine showed potent cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating effective dose ranges for therapeutic applications.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : Research has shown that thieno[3,2-c][1,2]thiazine derivatives possess activity against a range of bacteria and fungi. For example, studies reported minimum inhibitory concentrations (MICs) effective against Staphylococcus aureus and Escherichia coli.
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes:
- Tyrosinase Inhibition : Compounds similar to this compound have shown promising results as tyrosinase inhibitors. This activity is significant in the context of skin disorders and cosmetic applications.
Data Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The compound’s closest analog is (Z)-3-(((2,4-difluorophenyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide (CAS: 894686-54-5), which replaces the 5-chloro-2-methoxyphenyl group with 2,4-difluorophenyl (Table 1).
Table 1: Structural Comparison of Thienothiazine Derivatives
| Property | Target Compound | Analog (CAS: 894686-54-5) |
|---|---|---|
| Molecular Formula | C₂₁H₁₅ClFN₂O₄S₂ | C₂₀H₁₃F₃N₂O₃S₂ |
| Molecular Weight | 493.93 g/mol | 450.5 g/mol |
| Key Substituents | 5-Cl-2-OCH₃-C₆H₃, 3-F-C₆H₄CH₂ | 2,4-F₂-C₆H₃, 3-F-C₆H₄CH₂ |
| Hydrogen Bond Donors | 1 (NH) | 1 (NH) |
| Hydrogen Bond Acceptors | 6 (2×SO₂, OCH₃, NH, C=O) | 5 (2×SO₂, C=O, 2×F) |
Triazole-Thione Derivatives
Compounds like (E)-4-(2-chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione share a triazole-thione core but lack the thienothiazine system. These analogs exhibit bioactivity via hydrogen-bonded networks (e.g., N–H···S interactions) but differ in solubility and metabolic stability due to the absence of sulfone groups .
Pharmacological and Binding Properties
- Triazole-thiones : Demonstrated antimicrobial activity via metal chelation (thione sulfur) and π-π stacking (aromatic substituents) .
Computational Similarity Analysis
Using Tanimoto coefficients (binary fingerprint comparison), the target compound shows ~70% similarity to CAS: 894686-54-5, driven by shared thienothiazine and fluorobenzyl groups. Key differences arise from the chloro-methoxy vs. difluoro substituents, reducing similarity in electronic profiles .
Crystallographic and Hydrogen-Bonding Data
The analog in forms hexamers via N–H···O/S hydrogen bonds. For the target compound, crystallographic studies (using SHELX software ) would likely reveal similar packing motifs, with additional contributions from the methoxy group (O–H···O interactions).
Physicochemical Properties
- Solubility: The sulfone and methoxy groups enhance aqueous solubility compared to non-polar analogs.
- Stability : The Z-configuration and electron-withdrawing substituents may reduce photodegradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
